2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The sulfonamide group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with an amine. The final step involves coupling the triazole-sulfonamide intermediate with a naphthalene derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amine derivatives.
Scientific Research Applications
2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The triazole ring may also participate in hydrogen bonding or π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-Methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(1S,2R)-2-methylcyclohexyl]acetamide
- **2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
What sets 2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a triazole ring and a sulfonamide group allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H23N5O3S2 |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C23H23N5O3S2/c1-27-21(15-28(33(2,30)31)18-11-4-3-5-12-18)25-26-23(27)32-16-22(29)24-20-14-8-10-17-9-6-7-13-19(17)20/h3-14H,15-16H2,1-2H3,(H,24,29) |
InChI Key |
URLOTRUZJIAJOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)CN(C4=CC=CC=C4)S(=O)(=O)C |
Origin of Product |
United States |
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